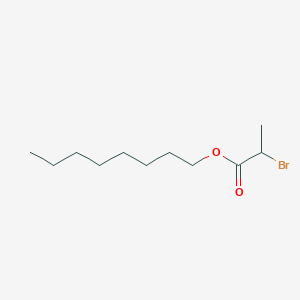

Octyl 2-bromopropanoate

Description

Contextualization of Halogenated Esters in Contemporary Organic and Polymer Chemistry

Halogenated esters represent a significant class of compounds utilized extensively in both organic and polymer chemistry. pressbooks.pubtcichemicals.com Their importance stems from the presence of a carbon-halogen bond, which serves as a reactive site for a multitude of chemical transformations. These compounds are moderately to very reactive, with reactivity patterns often influenced by the nature of the halogen and the number of halogen atoms present in the molecule. rsc.org

In organic synthesis, halogenated esters are versatile building blocks and intermediates. acs.org For example, α-halogenated boronic esters are recognized as key precursors for creating a wide variety of polyfunctionalized molecules through subsequent reactions. acs.org The chemical industry employs esters for numerous applications, including as solvents and plasticizers. pressbooks.pub The introduction of a halogen atom enhances their synthetic utility, enabling their use in the formation of new carbon-carbon and carbon-heteroatom bonds.

In polymer science, halogenated compounds are crucial for the production of a wide range of polymers. rsc.org Halogenated esters, in particular, have found applications in the synthesis of specialized polymers. For instance, thiophene (B33073) derivatives modified with halogen and ester substituents have been instrumental in developing new polymer donors for high-performance solar cells. chinesechemsoc.org Furthermore, the incorporation of halogen bonding, a specific non-covalent interaction involving a halogen atom, is an emerging strategy for creating "smart" supramolecular materials, such as shape memory polymers with tailored mechanical and thermoresponsive properties. nih.gov

Significance of 2-Bromopropanoate (B1255678) Moiety in Advanced Synthetic Strategies

The 2-bromopropanoate moiety is of particular significance in the field of polymer chemistry, primarily due to its effectiveness as an initiator in controlled radical polymerization (CRP) techniques. niscpr.res.incmu.edu These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are foundational for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures like star or branched polymers. tcichemicals.com

In ATRP, α-bromopropionates are considered excellent initiators, especially for acrylate (B77674) monomers, because of their structural similarity. niscpr.res.in A wide array of initiators, including ethyl 2-bromopropionate (EBrP) and methyl 2-bromopropionate (MBrP), have been successfully used to start the polymerization process. cmu.edu The 2-bromopropanoate group can be attached to various molecules or surfaces to initiate polymerization from that point. For example, researchers have covalently attached 2-hydroxyethyl 2'-bromopropionate to the surface of single-walled carbon nanotubes to grow polymer brushes via ATRP, creating new functional materials. nih.gov This "grafting from" approach is a common strategy for preparing polymer-protein conjugates and modifying surfaces. acs.org The iron-mediated ATRP of methyl methacrylate (B99206) has also been successfully initiated using ethyl 2-bromopropionate. mdpi.com

The 2-bromopropanoate structure is also a key precursor for creating chain transfer agents (CTAs) used in RAFT polymerization. mdpi.com For instance, 2-bromopropionyl bromide is used to esterify cellulose, creating a macro-initiator for subsequent polymerizations. nih.gov In other strategies, the bromine on a propionate (B1217596) ester is substituted to generate a thiocarbonylthio group, which is the functional part of a RAFT agent. This approach has been used to create RAFT agents for the controlled polymerization of monomers like N-vinylpyrrolidone and vinyl acetate. The RAFT process allows for the synthesis of well-defined block copolymers and other complex polymer structures. google.comresearchgate.net

Beyond polymerization, the 2-bromopropanoate moiety is a useful intermediate in organic synthesis. For example, phthalazinone derivatives have been reacted with ethyl 2-bromopropionate to produce ester derivatives that are precursors to compounds with potential biological activity. rsc.org

Data Tables

Table 1: Physicochemical Properties of Octyl 2-bromopropanoate This table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 24625-82-9 | guidechem.com |

| Molecular Formula | C₁₁H₂₁BrO₂ | guidechem.com |

| Molecular Weight | 265.187 g/mol | guidechem.com |

| LogP | 3.67350 | chemsrc.com |

| Topological Polar Surface Area | 26.3 Ų | guidechem.com |

| Solubility | Insoluble in water (0.072 g/L at 25°C) | guidechem.com |

| Canonical SMILES | CCCCCCCCOC(=O)C(C)Br | guidechem.com |

| InChI Key | BOCFEZOZUMAGFA-UHFFFAOYSA-N | guidechem.com |

Table 2: Spectroscopic Data for this compound This table presents characteristic spectroscopic data used for the identification and characterization of the compound.

| Spectroscopy Type | Peak/Signal | Interpretation | Source(s) |

| Infrared (IR) | ~1740 cm⁻¹ | Ester C=O stretch | vulcanchem.com |

| ~1250 cm⁻¹ | C-O-C asymmetric stretch | vulcanchem.com | |

| ~650 cm⁻¹ | C-Br stretch | vulcanchem.com | |

| ¹H NMR (CDCl₃) | δ 4.15 (t, 2H) | OCH₂ | vulcanchem.com |

| δ 1.60 (d, 3H) | CH₃ attached to the chiral carbon | vulcanchem.com | |

| δ 1.25 (m, 12H) | CH₂ groups of the octyl chain | vulcanchem.com | |

| ¹³C NMR (CDCl₃) | δ 170.5 | C=O (Ester carbonyl) | vulcanchem.com |

| δ 60.8 | OCH₂ | vulcanchem.com | |

| δ 40.1 | C-Br | vulcanchem.com | |

| δ 22.7–31.9 | Aliphatic carbons of the octyl chain | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl 2-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCFEZOZUMAGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334263 | |

| Record name | Octyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24625-82-9 | |

| Record name | Octyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways of Octyl 2 Bromopropanoate

The principal route for synthesizing Octyl 2-bromopropanoate (B1255678) is through the esterification of 2-bromopropionic acid with octanol (B41247). vulcanchem.comevitachem.com This can be achieved via two main pathways: a direct reaction between the acid and the alcohol, or a two-step process involving an acid chloride intermediate.

Direct Esterification Approaches

Direct esterification involves the reaction of 2-bromopropanoic acid with octanol, typically in the presence of an acid catalyst to facilitate the reaction under reflux conditions. vulcanchem.comevitachem.com Another approach involves the reaction of 2-bromopropionic acid with an excess of dodecanol (B89629) (a similar long-chain alcohol) under alkaline conditions, suggesting that catalysis can be manipulated depending on the desired reaction kinetics and substrate. chembk.com

Acid Chloride Intermediate Routes (e.g., utilizing 2-bromopropionyl chloride)

A more common and often higher-yielding method involves the use of a more reactive intermediate, 2-bromopropionyl chloride. vulcanchem.comnbinno.com This pathway is a two-step process:

Formation of 2-bromopropionyl chloride : Propionic acid is reacted with thionyl chloride and bromine in the presence of a catalyst like red phosphorus to form the acyl chloride, 2-bromopropionyl chloride. vulcanchem.comgoogle.comgoogle.com

Esterification : The newly formed 2-bromopropionyl chloride is then reacted with octanol. vulcanchem.com The high reactivity of the acid chloride allows for a more efficient esterification, often leading to higher yields of the final product, Octyl 2-bromopropanoate. A patent describing a similar synthesis for an ethyl ester notes that after the formation of the acid chloride, it is reacted with the alcohol to yield the desired ester. google.com

The following table summarizes the primary synthetic pathways.

Table 1: Synthetic Pathways for this compound| Pathway | Reactants | Intermediates | Key Features |

|---|---|---|---|

| Direct Esterification | 2-Bromopropionic Acid, Octanol | None | Typically requires acid catalysis and reflux conditions. vulcanchem.comevitachem.com |

| Acid Chloride Route | Propionic Acid, Thionyl Chloride, Bromine, Octanol | 2-Bromopropionyl Chloride | Two-step process; generally provides higher yields due to the reactivity of the acid chloride intermediate. vulcanchem.comgoogle.com |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, specific reaction parameters must be carefully controlled. These include the choice of catalyst, reaction temperature, and duration.

Catalyst Selection and Concentration Effects (e.g., Red Phosphorus)

The choice of catalyst is critical in the synthesis via the acid chloride route. Red phosphorus is noted as an effective catalyst for the formation of 2-bromopropionyl chloride from propionic acid. vulcanchem.comgoogle.comgoogle.com The optimal concentration of red phosphorus is reported to be in the range of 0.5–1.5% by weight. vulcanchem.com For direct esterification, acid catalysts such as sulfonic acids are typically employed to drive the reaction forward. vulcanchem.com

Temperature and Reaction Time Regimes

Temperature and reaction duration are key to ensuring the reaction goes to completion while minimizing degradation or side products. For the synthesis of the 2-bromopropionyl chloride intermediate, a temperature range of 85–95°C is considered optimal. vulcanchem.comgoogle.com This step is typically carried out over a period of 6.5 to 7.5 hours to ensure complete conversion. vulcanchem.comgoogle.com The subsequent esterification reaction of the acid chloride with the alcohol is then heated for approximately 5.5 to 6.5 hours. google.com

The table below outlines the optimized reaction parameters.

Table 2: Optimized Reaction Parameters| Parameter | Optimal Condition | Synthesis Stage | Source(s) |

|---|---|---|---|

| Catalyst | Red Phosphorus | Formation of 2-bromopropionyl chloride | vulcanchem.comgoogle.comgoogle.com |

| Catalyst Conc. | 0.5–1.5 wt% | Formation of 2-bromopropionyl chloride | vulcanchem.com |

| Temperature | 85–95°C | Formation of 2-bromopropionyl chloride | vulcanchem.comgoogle.com |

| Reaction Time | 6.5–7.5 hours | Formation of 2-bromopropionyl chloride | vulcanchem.comgoogle.com |

| Reaction Time | 5.5–6.5 hours | Esterification with alcohol | google.com |

Minimization of Side Reactions (e.g., Di-ester Formation, Bromine Displacement)

Controlling the reaction conditions is crucial for minimizing the formation of unwanted byproducts. Potential side reactions include di-ester formation and the displacement of the bromine atom. vulcanchem.com These can be largely prevented by carefully controlling the stoichiometry of the reactants and, critically, by ensuring the reaction is carried out under anhydrous (moisture-free) conditions. vulcanchem.com

Enzyme-Catalyzed Transesterification for Sustainable Synthesis

The synthesis of this compound can be achieved through enzyme-catalyzed transesterification, a method that aligns with the principles of green chemistry. This approach utilizes lipases in organic solvents to facilitate the reaction, offering a more sustainable alternative to traditional chemical synthesis routes. Lipases are increasingly employed for the synthesis of drug intermediates and other pharmaceutically important molecules. researchgate.net The enzymatic process can, however, be influenced by the choice of reactants. For instance, studies have shown that the transesterification of this compound with ethanol (B145695) is less efficient than the reaction of ethyl 2-bromopropanoate with octanol. science.govscience.govscience.gov

Immobilized lipases are widely used as biocatalysts due to their high stability, reusability, and broad substrate specificity. nih.govvulcanchem.com Among these, lipase (B570770) B from Candida antarctica (CALB) is a prominent enzyme for synthetic applications because of its high resistance to solvents and temperature. nih.gov The immobilization of CALB on various supports, such as octyl agarose (B213101) or polymer beads, is a key strategy to enhance its industrial applicability. mdpi.commdpi.comresearchgate.net This immobilization facilitates easy separation of the catalyst from the reaction mixture and can improve the enzyme's stability and activity. science.gov

The use of immobilized CALB has been specifically noted in the transesterification reaction to produce this compound. vulcanchem.comdp.tech This enzymatic method presents a viable pathway for the synthesis of the compound under milder reaction conditions compared to conventional chemical methods. The enzyme's effectiveness is often dependent on the immobilization technique and the reaction environment. nih.gov

A critical factor for the economic viability of enzyme-catalyzed processes is the ability to recycle the biocatalyst over multiple reaction cycles. Immobilization within a supportive matrix is a common strategy to achieve this. Alginate, a natural polysaccharide, is frequently used for enzyme encapsulation due to its ability to form gels with divalent cations under mild conditions, which are suitable for entrapping biomolecules. mdpi.com This method is favored for its simplicity and effectiveness in protecting the enzyme. mdpi.com

Encapsulation in alginate has been shown to enhance the stability and reusability of lipases. rsc.org For the synthesis of this compound, research indicates that alginate-encapsulated lipases demonstrate significant activity retention. vulcanchem.com Specifically, these systems have been reported to retain 75% of their initial activity over five cycles. vulcanchem.com Other studies on lipases immobilized in alginate beads have shown even greater stability, with some retaining full activity for up to five consecutive cycles and 75% of residual activity after the tenth cycle. researchgate.net The use of a hydrophilic alginate gel as the immobilization matrix creates a two-phase liquid system that is advantageous for continuous, enzyme-catalyzed processes. science.govscience.gov This method not only prevents enzyme leakage but also enhances mechanical strength and environmental tolerance. rsc.org

The table below summarizes findings on the reusability of alginate-encapsulated enzymes from various studies.

| Enzyme System | Application/Target Reaction | Reusability Findings |

| Alginate-encapsulated lipase | Synthesis of this compound | Retained 75% activity over five cycles. vulcanchem.com |

| Purified lipase entrapped in alginate beads | General ester synthesis | Could be reused for 5 consecutive cycles with no loss of activity; 75% residual activity after the 10th cycle. researchgate.net |

| Tannase in sodium alginate beads | Hydrolysis of tannic acid | Retained 100% efficiency for the first three cycles and 60% in the fourth and fifth rounds. science.gov |

| CRGO/alginate microbeads | General enzyme immobilization | Microbeads can be easily recycled by simple filtration for continuous reactions. rsc.org |

| Pre-immobilized enzyme in calcium alginate beads | General transesterification | No leaching observed even after the fourth reuse. researchgate.net |

Elucidation of Reaction Mechanisms and Kinetics Involving Octyl 2 Bromopropanoate

Nucleophilic Substitution Reactions (S\N1 and S\N2 Pathways)

Due to the presence of the bromine atom, a good leaving group, octyl 2-bromopropanoate (B1255678) readily participates in nucleophilic substitution reactions. evitachem.com These reactions can proceed through two primary mechanistic pathways: the unimolecular S\N1 reaction and the bimolecular S\N2 reaction. The prevailing pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. imgroupofresearchers.comspcmc.ac.in

Octyl 2-bromopropanoate is a secondary alkyl halide. For secondary substrates, both S\N1 and S\N2 pathways are possible and often compete. libretexts.org The choice between the two is highly dependent on the reaction conditions. libretexts.org Strong nucleophiles favor the S\N2 pathway, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the S\N1 pathway. spcmc.ac.inlibretexts.org

The S\N2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. wikipedia.orgedscl.in The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.org Steric hindrance is a significant factor in S\N2 reactions; less hindered substrates react faster. wikipedia.org

The S\N1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the slow departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com In the second step, the nucleophile rapidly attacks the carbocation from either face. masterorganicchemistry.com The rate of an S\N1 reaction is unimolecular, depending only on the concentration of the substrate. masterorganicchemistry.com The stability of the carbocation is paramount; tertiary and secondary carbocations are more stable and thus more prone to form than primary ones. spcmc.ac.in

Table 1: Comparison of S\N1 and S\N2 Reaction Pathways for this compound

| Feature | S\N1 Pathway | S\N2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) masterorganicchemistry.com | Single-step (concerted) wikipedia.org |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) wikipedia.org |

| Nucleophile | Favored by weak nucleophiles libretexts.org | Favored by strong nucleophiles libretexts.org |

| Substrate | Favored by more substituted (tertiary > secondary) alkyl halides that form stable carbocations spcmc.ac.in | Favored by less sterically hindered (primary > secondary) alkyl halides wikipedia.org |

| Solvent | Favored by polar protic solvents spcmc.ac.in | Favored by polar aprotic solvents |

| Stereochemistry | Results in a mixture of retention and inversion (racemization) masterorganicchemistry.com | Results in inversion of configuration libretexts.org |

Stereochemical Implications of Substitution Reactions (e.g., Inversion of Configuration)

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

In an S\N2 reaction , the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). libretexts.org This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. imgroupofresearchers.com If the starting material is an (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. libretexts.org

Conversely, the S\N1 reaction proceeds through a trigonal planar carbocation intermediate. masterorganicchemistry.com This intermediate loses its original chirality, and the incoming nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.com This results in a mixture of products with both retention and inversion of configuration, leading to a racemic or near-racemic mixture. masterorganicchemistry.comscribd.com However, complete racemization is not always observed, as the leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product. edscl.in

For this compound, which has a chiral center at the second carbon, the choice of reaction conditions will directly impact the stereochemistry of the product. For instance, reaction with a strong nucleophile like the hydroxide (B78521) ion in a polar aprotic solvent would be expected to proceed primarily via the S\N2 pathway, resulting in an inversion of configuration. In contrast, solvolysis in a polar protic solvent like ethanol (B145695) would favor the S\N1 pathway, leading to a racemic mixture of the corresponding ether.

Radical Reaction Pathways

This compound can also participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage, particularly under the influence of radical initiators (like peroxides) or photochemically, to generate a secondary alkyl radical. researchgate.netvulcanchem.com These radical intermediates are highly reactive and can participate in various transformations.

A common radical reaction is radical substitution , which typically proceeds through a chain reaction mechanism involving three stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical is generated, for example, by the homolysis of an initiator like dibenzoyl peroxide. researchgate.net

Propagation: The initiator radical abstracts the bromine atom from this compound to form the octyl 2-propanoate radical. This radical can then react with other molecules, propagating the chain.

Termination: Two radical species combine to form a stable, non-radical product. libretexts.org

For example, α-bromopropanoates can generate carbon radicals under visible light irradiation in the presence of a photoredox catalyst, which can then be used in cyclization reactions. beilstein-journals.org

Mechanism-Based Studies of Reactivity

Investigating the mechanisms of reactions involving this compound provides deeper insights into its reactivity and allows for the prediction and control of reaction outcomes.

Kinetic Analysis of Transformation Processes

Kinetic studies are essential for elucidating reaction mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, the rate law can be determined, which in turn provides evidence for a particular mechanism. libretexts.org

For nucleophilic substitution reactions of this compound, a second-order rate law (rate = k[this compound][nucleophile]) would indicate an S\N2 mechanism. wikipedia.org A first-order rate law (rate = k[this compound]) would be consistent with an S\N1 mechanism. masterorganicchemistry.com

Kinetic analyses have been performed on related compounds. For example, kinetic studies of the polymerization of methyl acrylate (B77674) initiated by methyl 2-bromopropionate have been used to understand the reaction mechanism and the activity of the polymer chain ends. researchgate.net Similarly, kinetic analysis of the gas-phase elimination of 2-bromopropionic acid has been investigated using computational methods to determine activation energies and support a proposed mechanism. pku.edu.cn These types of analyses could be applied to this compound to quantify its reactivity under various conditions.

Role in Complex Multi-step Organic Transformations

The reactivity of this compound makes it a valuable building block in multi-step organic syntheses. youtube.comchemicalregister.com Its ability to undergo both nucleophilic substitution and radical reactions allows for the introduction of a variety of functional groups.

For instance, the bromine atom can be replaced by a nucleophile to form a new carbon-nucleophile bond. This is a fundamental transformation in the synthesis of more complex molecules. The ester group can also be hydrolyzed or transesterified.

In the field of polymer chemistry, esters of 2-bromopropionic acid are used as initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. vulcanchem.comuwb.edu.pl this compound could potentially be used in a similar fashion.

Furthermore, enantioconvergent transformations, where both enantiomers of a racemic starting material are converted into a single enantiomeric product, represent an advanced synthetic strategy. acs.org Such processes often involve the generation of a prochiral intermediate from a racemic starting material. acs.org Given the chirality of this compound, it could be a substrate for developing such enantioconvergent reactions.

Applications in Controlled Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) Initiation

ATRP is a type of reversible-deactivation radical polymerization that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comdokumen.pub The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst. The initiator, typically an alkyl halide, plays a crucial role in this process. Octyl 2-bromopropanoate (B1255678), with its labile carbon-bromine bond, is an effective initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. researchgate.net

The initiation process begins with the one-electron oxidation of the transition metal complex (e.g., Cu(I)Br/Ligand) which simultaneously abstracts the bromine atom from octyl 2-bromopropanoate. This generates a radical species that can then react with a monomer molecule to start the polymerization process, and the higher oxidation state metal complex (e.g., X-Cu(II)/Ligand). sigmaaldrich.com The choice of the initiator is a straightforward method for introducing specific functionality at the alpha-position (α-functionality) of a polymer chain. cmu.edu

In addition to its function as a small molecule initiator, the 2-bromopropanoate group can be attached to the end of a pre-existing polymer chain, transforming it into a "macroinitiator". researchgate.netcmu.edu This is a powerful strategy for creating more complex polymer architectures. For instance, a polymer with a terminal hydroxyl group, such as poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL), can be esterified with 2-bromopropionyl bromide to yield a macroinitiator with a terminal 2-bromopropanoate group. researchgate.netcmu.edumdpi.com

This macroinitiator can then be used in an ATRP system to polymerize a second monomer, effectively growing a new polymer block from the end of the first one. mdpi.com This technique allows for the synthesis of various types of copolymers, including block and graft copolymers, with well-controlled structures. researchgate.net

A hallmark of ATRP is the high degree of control it affords over the final polymer's characteristics. The number-average molecular weight (Mn) of the resulting polymer can be predetermined by the initial ratio of monomer concentration to initiator concentration ([M]0/[I]0). cmu.edugoogle.com As the polymerization proceeds, the molecular weight increases linearly with monomer conversion. researchgate.net

The use of initiators like this compound in a well-optimized ATRP system leads to polymers with a narrow molecular weight distribution, quantified by the polydispersity index (PDI, Mw/Mn). PDI values for polymers synthesized via ATRP are typically low, often below 1.5, and in many cases approaching 1.1, indicating a high uniformity of chain lengths. cmu.eduresearchgate.net This level of control is a significant advantage over conventional free radical polymerization methods. google.com

Table 1: Representative Data for ATRP Control (Note: This table is illustrative, showing typical results from ATRP systems using similar initiators. Specific results for this compound would depend on the monomer and reaction conditions.)

| Initiator Type | Monomer | Mn (Theoretical) | Mn (Experimental) | PDI (Mw/Mn) | Citation(s) |

|---|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate | Styrene | 10,400 | 9,500 | 1.10 | sigmaaldrich.com |

| Poly(oxyethylene)-2-bromopropionate | tert-Butyl Acrylate (B77674) | 21,000 | 22,100 | 1.15 | cmu.edu |

A key feature of ATRP is the preservation of the terminal halogen atom from the initiator on the "living" or dormant polymer chain end (the ω-end). sigmaaldrich.com When this compound is used as the initiator, the resulting polymer chains will possess an octyl propanoate group at the α-end and a bromine atom at the ω-end. cmu.edu

This terminal bromine functionality is of great synthetic utility. It can be reactivated to reinitiate polymerization, allowing for chain extension with the same or a different monomer to produce block copolymers. sigmaaldrich.com The bromine end-group can also be chemically transformed into other functional groups (e.g., azides, amines, or thiols) through post-polymerization modification reactions, enabling the creation of telechelic polymers or polymers designed for specific conjugation chemistries. dokumen.pub

Copolymerization Strategies Utilizing Bromopropanoate Initiators

The ability to create polymers with reactive end-groups makes bromopropanoate initiators, including this compound, highly valuable for synthesizing various types of copolymers.

Block copolymers are macromolecules composed of two or more distinct polymer segments, or "blocks," covalently linked together. ATRP is a particularly effective method for their synthesis. cmu.edunih.gov There are two primary strategies for creating block copolymers using a bromopropanoate initiator:

Sequential Monomer Addition: A first monomer is polymerized using this compound as the initiator. Once this monomer is consumed, a second monomer is added to the reaction. The living polymer chains, still possessing their terminal bromine functionality, then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. cmu.edu

Macroinitiator Approach: As described previously, a polymer with a terminal 2-bromopropanoate group (a macroinitiator) is used to initiate the polymerization of a different monomer. cmu.edu This is especially useful for creating block copolymers where the first block is not synthesized by a radical mechanism, such as polyethers or polyesters from ring-opening polymerization. cmu.edu

These strategies have been successfully employed to synthesize a wide range of amphiphilic and other functional block copolymers. cmu.eduresearchgate.net

Beyond synthesizing polymers in solution, bromopropanoate initiators are instrumental in modifying the surfaces of materials through a technique known as surface-initiated ATRP (SI-ATRP). acs.org In this "grafting from" approach, initiator molecules are first chemically anchored to a substrate surface. mdpi.combenicewiczgroup.com

For this purpose, a derivative of a bromopropanoate, often a silane-functionalized version, is used to form a self-assembled monolayer on surfaces like silica, glass, or metal oxides. acs.org The substrate, now decorated with initiating sites, is immersed in a solution containing a monomer and the ATRP catalyst system. Polymer chains then grow directly from the surface, creating a dense layer of end-tethered polymers known as a "polymer brush." biomaterials.orgaip.org This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the tailoring of surface properties such as wettability, biocompatibility, and lubrication. biomaterials.org

Investigation of Catalytic Systems in ATRP

Atom Transfer Radical Polymerization (ATRP) is a versatile method for creating well-defined polymers, and its success heavily relies on the catalytic system employed. researchgate.net The catalyst, typically a transition metal complex, reversibly activates and deactivates the polymer chains through a halogen exchange process. researchgate.netcmu.edu This control over the polymerization process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The core components of an ATRP catalytic system are the transition metal, often copper, and a complexing ligand that solubilizes the metal salt and modulates its reactivity. sigmaaldrich.comcmu.edu

Transition Metal Complexes and Ligand Systems (e.g., Copper(I)/Picolylamine Complexes, N,N-Bis(2-pyridylmethyl)octylamine, N-(n-octyl)-2-pyridylmethanimine)

The choice of ligand is critical in copper-catalyzed ATRP as it dictates the catalyst's activity and solubility. cmu.edunih.gov Nitrogen-based ligands, such as those with picolylamine and imine functionalities, have been extensively investigated. cmu.eduresearchgate.net

Copper(I)/Picolylamine Complexes: Picolylamine-based ligands are valued in ATRP due to their tunable electronic and steric properties, which can be adjusted to control polymerization. cmu.edu A key example is N,N-Bis(2-pyridylmethyl)octylamine (BPMOA) , a tridentate amine ligand. cmu.eduresearchgate.net BPMOA has been successfully synthesized and used as a ligand in copper-mediated ATRP for a variety of monomers, including styrenes and acrylates. cmu.eduresearchgate.net Polymerizations using the Cu(I)/BPMOA system demonstrate a linear evolution of molecular weight with monomer conversion and produce polymers with low polydispersity indices (PDI), indicating a well-controlled process. cmu.edu The octyl group on BPMOA enhances the solubility of the copper catalyst complex, particularly in non-polar media. cmu.edu This improved solubility is a key factor in its effectiveness. cmu.edu The Cu/BPMOA catalyst has also been employed in atom transfer radical polyaddition reactions to synthesize linear functionalized polyesters. rsc.org

N-(n-octyl)-2-pyridylmethanimine: This is another nitrogen-based ligand utilized in copper-mediated ATRP. cmu.edulabshake.comsigmaaldrich.com It is often categorized as forming a less active catalyst complex compared to multidentate amine ligands like Me₆TREN or even BPMOA. google.comresearchgate.net This characteristic makes it particularly suitable for the bulk polymerization of more reactive monomers, such as methacrylates, where a slower, more controlled reaction is desirable. google.comscilit.com The imine-based structure influences the redox potential of the copper center, thereby modulating the ATRP equilibrium. researchgate.net

The following table summarizes the application of these ligand systems in ATRP.

| Ligand | Metal | Monomers Polymerized | Initiator Type | Observations |

| N,N-Bis(2-pyridylmethyl)octylamine (BPMOA) | Copper(I) | Styrene, Methyl Acrylate, Methyl Methacrylate (B99206) | Alkyl Halide | Linear increase of molecular weight with conversion; Low polydispersities. cmu.edu |

| N-(n-octyl)-2-pyridylmethanimine | Copper(I) | Methyl Methacrylate | Alkyl Halide | Forms a less active catalyst, suitable for bulk polymerization of active monomers. cmu.edugoogle.com |

Ligand Effects on Polymerization Kinetics and Control

The structure of the ligand has a profound impact on the kinetics and level of control in ATRP. researchgate.net This influence stems from the ligand's ability to affect the catalyst's redox potential, the stability of the copper(I) and copper(II) complexes, and the solubility of these complexes in the polymerization medium. cmu.educmu.eduresearchgate.net

The activity of copper-based catalysts in ATRP is strongly correlated with the ligand's structure and donor atoms. researchgate.netnih.gov The general order of activity for nitrogen-based ligands is: tetradentate > tridentate > bidentate. researchgate.netnih.gov Furthermore, the nature of the nitrogen donor atom is significant, with activity generally following the order: pyridine (B92270) ≥ aliphatic amine > imine. researchgate.net

A direct comparison between the tridentate amine ligand BPMOA and the structurally similar N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) in the ATRP of methyl methacrylate highlights the importance of ligand-induced solubility. cmu.edu While polymerization with the Cu/PMDETA catalyst showed kinetic curvature, the reaction with the Cu/BPMOA system proceeded with linear kinetics. cmu.edu This difference is attributed primarily to the higher solubility of the Cu(II) deactivator species in the BPMOA system. cmu.edu A more soluble Cu(II) complex ensures a sufficient concentration of the deactivator is present in the solution, leading to a more effective persistent radical effect. This reduces the concentration of propagating radicals and minimizes termination reactions, resulting in better control over the polymerization and a lower polydispersity of the final polymer. cmu.edu

The table below details the kinetic effects observed with different ligands.

| Ligand | Key Structural Feature | Effect on Cu(II) Solubility | Polymerization Kinetics (MMA) | Control/Polydispersity |

| N,N-Bis(2-pyridylmethyl)octylamine (BPMOA) | Tridentate picolylamine with octyl group | High | Linear | Good control, low PDI. cmu.edu |

| N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) | Tridentate aliphatic amine | Lower | Non-linear (curvature observed) | Less control compared to BPMOA. cmu.edu |

Reverse ATRP Approaches

Reverse ATRP is a variation of the conventional ATRP process that starts with a conventional free radical initiator, such as azobisisobutyronitrile (AIBN), and a transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂). google.commdpi.com The radicals generated from the initiator are deactivated by the Cu(II) complex, forming the dormant alkyl halide species and the Cu(I) activator in situ. google.com Once a sufficient concentration of the activator is established, the polymerization proceeds via the standard ATRP equilibrium. google.com

This technique is advantageous as it can utilize conventional, readily available radical initiators and is more tolerant to air than normal ATRP. mdpi.com Ligands like N-(n-octyl)-2-pyridylmethanimine have been effectively used in reverse ATRP systems. researchgate.net In one study, N-alkyl-2-pyridylmethanimine ligands, including the n-octyl variant, were used with a Cu(II)Br₂/AIBN initiating system for the polymerization of methacrylates. researchgate.net The ratio of the initiator (AIBN) to the catalyst (Cu(II)Br₂) was found to be a critical parameter for controlling the polymerization. For instance, using ratios of 0.5:1, 0.75:1, and 1:1 in the reverse ATRP of methyl methacrylate yielded polymers with controlled molecular weights and polydispersities around 1.24. researchgate.net

Role in Advanced Organic Synthesis and Precursor Chemistry

Intermediate in Pharmaceutical Synthesisvulcanchem.com

The compound is a notable intermediate in the synthesis of pharmaceuticals. vulcanchem.com Its structure is amenable to transformations that lead to the core scaffolds of various biologically active molecules.

Octyl 2-bromopropanoate (B1255678) can be utilized as a starting material for the synthesis of β-bromoacrylic acid derivatives. vulcanchem.com These derivatives are important intermediates in the development of certain antitumor agents. vulcanchem.com

Through coupling reactions with amines, octyl 2-bromopropanoate can be converted into α-bromoamide prodrugs. vulcanchem.com This transformation is particularly useful for enhancing the bioavailability of certain drug molecules. vulcanchem.com

Formation of Heterocyclic Compoundsresearchgate.net

The reactivity of this compound lends itself to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and other functional materials. researchgate.netsioc-journal.cn While direct examples involving this compound are not extensively detailed in the provided results, the analogous compound, methyl 2-bromopropanoate, is known to participate in cyclization reactions to form heterocyclic structures. rsc.orgpageplace.de For instance, it can react with certain aldehydes to yield isomeric products. rsc.orgpageplace.de The principles of these reactions can be extended to the octyl ester.

Reactions with Nucleophilic Reagents (e.g., Amines, Alcohols, Phenols)

This compound readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles. evitachem.com This is a fundamental reaction in organic chemistry, often following an S\N1 or S\N2 pathway depending on the reaction conditions and the structure of the nucleophile. scribd.commasterorganicchemistry.com

Common nucleophiles that react with this compound include:

Amines: to form N-substituted alanates.

Alcohols: to yield ether derivatives.

Phenols: to produce phenoxy esters.

The reaction of 2-bromopropanoate anion with a nucleophile to form a lactate (B86563) ion is a well-documented example of such a substitution. scribd.com

Generation of Organometallic Intermediates

This compound can be a precursor for the generation of organometallic intermediates. msu.edu Although direct synthesis from this specific compound is not explicitly detailed in the provided search results, the principles of forming such reagents from alkyl halides are well-established. For instance, alkyl halides can react with metals like magnesium to form Grignard reagents or with lithium to form organolithium compounds. msu.edu These organometallic reagents are highly reactive and serve as potent nucleophiles in a wide range of carbon-carbon bond-forming reactions, a cornerstone of advanced organic synthesis. msu.edu

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of octyl 2-bromopropanoate (B1255678). Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integration)

The ¹H NMR spectrum of octyl 2-bromopropanoate provides a clear map of the proton environments within the molecule. The integration of the signal peaks corresponds to the number of protons in a given environment, while the chemical shift and splitting patterns reveal the electronic environment and neighboring protons, respectively.

The key resonances are assigned as follows:

Methine Proton (-CH(Br)-): A quartet is observed at approximately 4.3-4.4 ppm. This signal is shifted downfield due to the deshielding effects of the adjacent bromine atom and the carbonyl group. It is split into a quartet by the three protons of the adjacent methyl group (CH₃).

Methylene (B1212753) Protons (-O-CH₂-): The methylene protons of the octyl group directly attached to the ester oxygen appear as a triplet around 4.1-4.2 ppm. The deshielding effect of the oxygen atom causes this downfield shift. The signal is split by the two protons on the adjacent carbon of the octyl chain.

Methyl Protons (-CH(Br)CH₃): A doublet is observed at approximately 1.8 ppm. These protons are coupled to the single methine proton, resulting in a doublet.

Octyl Chain Protons: The remaining methylene protons of the octyl chain produce a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm.

Terminal Methyl of Octyl Group (-CH₂CH₃): The terminal methyl protons of the octyl chain appear as a triplet at approximately 0.9 ppm, coupled to the adjacent methylene group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(Br)- | 4.35 | Quartet | 1H | ~7.0 |

| -O-CH₂-(CH₂)₆CH₃ | 4.15 | Triplet | 2H | ~6.8 |

| -CH(Br)CH₃ | 1.83 | Doublet | 3H | ~7.0 |

| -O-CH₂-CH₂ -(CH₂)₅CH₃ | 1.65 | Multiplet | 2H | - |

| -(CH₂)₅- | 1.2-1.4 | Multiplet | 10H | - |

| -(CH₂)₆CH₃ | 0.90 | Triplet | 3H | ~7.1 |

¹³C NMR Spectral Analysis (Carbon Environments, Carbonyl Resonances)

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to the molecule's lack of symmetry, a distinct signal is expected for each of the 11 carbon atoms.

Carbonyl Resonance (C=O): The ester carbonyl carbon is the most deshielded carbon and appears significantly downfield, typically in the range of 165-175 ppm. libretexts.orglibretexts.org This characteristic chemical shift is a key identifier for the ester functional group.

Alpha-Carbon (-CH(Br)-): The carbon atom bonded to the bromine, being attached to a highly electronegative atom, resonates at approximately 40-50 ppm. docbrown.info

Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group attached to the ester oxygen is also deshielded and appears around 65-70 ppm.

Alkyl Carbons: The remaining carbons of the octyl chain and the methyl group on the propanoate moiety appear in the upfield region of the spectrum, generally between 10 and 35 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 170.0 |

| -O-C H₂- | 66.5 |

| -C H(Br)- | 45.0 |

| -O-CH₂-C H₂- | 31.7 |

| -CH(Br)C H₃ | 28.5 |

| Alkyl Chain Carbons | 14.0 - 29.0 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., HSQC, TOCSY, HMBC)

To confirm the assignments made in one-dimensional spectra and to fully elucidate the molecular structure, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, the HSQC spectrum would show a cross-peak connecting the methine proton signal (~4.35 ppm) with the alpha-carbon signal (~45.0 ppm), and the -O-CH₂- proton signal (~4.15 ppm) with its corresponding carbon signal (~66.5 ppm).

Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a coupled spin system. A key application for this molecule would be to trace the connectivity of the entire octyl chain. A cross-peak from the terminal methyl group protons (~0.90 ppm) would show correlations to all other methylene protons along the chain, confirming the integrity of the linear alkyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include a cross-peak between the protons of the -O-CH₂- group (~4.15 ppm) and the carbonyl carbon (~170.0 ppm), confirming the ester linkage. Another important correlation would be seen between the methyl protons on the propanoate fragment (~1.83 ppm) and the carbonyl carbon.

Application in Polymer Microstructure Analysis (Tacticity, Composition, Branching)

This compound is a functional molecule that can serve as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In this role, the carbon-bromine bond is homolytically cleaved to generate a radical that initiates the growth of a polymer chain.

Once a polymer is synthesized using this compound as an initiator, NMR spectroscopy becomes a powerful tool for analyzing the resulting polymer's microstructure. nih.gov

Composition: In copolymerization, ¹H NMR integration can be used to determine the relative incorporation of different monomer units into the polymer chain.

Tacticity: For polymers with stereocenters, such as polymethacrylates, high-resolution ¹³C NMR can resolve the signals of carbonyl or quaternary carbons based on the relative stereochemistry (isotactic, syndiotactic, atactic) of adjacent monomer units. nih.gov

End-Group Analysis: The octyl group from the initiator remains as an end-group on the polymer chain. By comparing the integration of the characteristic signals of this end-group (e.g., the terminal methyl triplet at ~0.9 ppm) with the integration of the repeating monomer units in the polymer backbone, the number-average molecular weight (Mₙ) of the polymer can be calculated. semanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its identity as a bromo-ester.

Characteristic Vibrational Modes (e.g., C=O Ester Stretch, C-O-C Asymmetric Stretch, C-Br Stretch)

The key diagnostic peaks in the IR spectrum of this compound are:

C=O Ester Stretch: A very strong and sharp absorption band is observed in the region of 1735-1750 cm⁻¹. This intense peak is characteristic of the carbonyl stretching vibration in a saturated aliphatic ester.

C-O-C Asymmetric Stretch: A strong band corresponding to the asymmetric stretching of the C-O-C bond of the ester group appears in the range of 1150-1250 cm⁻¹.

C-Br Stretch: The stretching vibration of the carbon-bromine bond gives rise to a moderate to strong absorption in the fingerprint region, typically between 500 and 650 cm⁻¹. The presence of this band is a key indicator of the bromine substitution.

C-H Aliphatic Stretch: Strong absorptions corresponding to the C-H stretching of the alkyl groups (octyl and propanoate methyl/methine) are observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Very Strong |

| C-O-C Asymmetric Stretch | Ester | 1150 - 1250 | Strong |

| C-Br Stretch | Alkyl Halide | 500 - 650 | Moderate-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is instrumental for confirming the molecular weight and elucidating the structure of the molecule through fragmentation analysis. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. This results in characteristic isotopic patterns for any bromine-containing fragment, appearing as a pair of peaks of nearly equal intensity separated by two mass units (the M+2 peak).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound, serving as a primary tool for purity assessment and unequivocal identification.

In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and affinity for the stationary phase of the GC column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. Inside the MS, molecules are typically ionized by electron ionization (EI), which involves bombarding them with high-energy electrons. This process not only creates a positively charged molecular ion ([M]⁺) but also causes the molecule to break apart into smaller, characteristic fragment ions.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio. For this compound (molecular weight: 265.187 g/mol ), the mass spectrum would show a molecular ion peak cluster around m/z 264 and 266, corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. nist.govnist.gov

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for esters include alpha-cleavages and McLafferty rearrangements. For this compound, key fragmentation events would involve the loss of the octyl group or cleavage adjacent to the bromine atom. The analysis of these fragments helps to confirm the structure. For instance, the fragmentation of a similar compound, ethyl 2-bromopropionate, shows prominent peaks corresponding to the loss of the ethoxy group and subsequent fragments, which can be used as a model to predict the behavior of the octyl analogue. chemicalbook.commassbank.eu

Purity is determined by examining the gas chromatogram for the presence of extraneous peaks. Each peak represents a different compound, and its area is proportional to its concentration. The mass spectrum of any impurity can be analyzed to identify its structure, which is crucial for quality control and understanding potential side products from synthesis.

Below is a table of potential characteristic ions that would be observed in the electron ionization mass spectrum of this compound.

Table 1: Potential GC-MS Fragmentation Data for this compound

| m/z Value (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 264/266 | [C₁₁H₂₁BrO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. Confirms molecular weight. |

| 153/155 | [C₃H₄BrO]⁺ | Resulting from the loss of the octene (C₈H₁₆) via McLafferty rearrangement. |

| 113 | [C₈H₁₇]⁺ | Octyl cation, resulting from cleavage of the ester bond. |

| 112 | [C₈H₁₆]⁺ | Octene, formed during fragmentation. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with very high precision. Unlike nominal mass spectrometers, which measure m/z values to the nearest integer, HRMS instruments can measure mass with an accuracy of a few parts per million (ppm). This allows for the calculation of a unique elemental formula. nih.govnih.gov

For this compound, the theoretical exact masses of the molecular ions containing the two bromine isotopes are:

C₁₁H₂₁⁷⁹BrO₂: 264.0725 Da

C₁₁H₂₁⁸¹BrO₂: 266.0705 Da

An HRMS analysis would be able to measure these masses with high accuracy, for example, 264.0728 Da. By comparing the measured exact mass to the theoretical masses of all possible elemental formulas, the correct formula of C₁₁H₂₁BrO₂ can be unequivocally confirmed. This capability is invaluable for verifying the identity of a newly synthesized compound or for identifying unknown impurities with a high degree of confidence.

Chromatographic Methods for Purity and Separation

Chromatography is an essential laboratory technique for the separation, identification, and purification of the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for assessing purity and separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds dissolved in a liquid solvent. While GC is often preferred for volatile compounds, HPLC is also a powerful tool for purity analysis, especially for less volatile impurities or when derivatization is not desired.

A reversed-phase HPLC method would be the most common approach for analyzing this compound. In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov this compound, being a relatively nonpolar ester, would be well-retained on the column and could be effectively separated from more polar or less polar impurities by optimizing the mobile phase composition. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl group provides some UV absorbance.

Table 2: Example Parameters for a Reversed-Phase HPLC Method

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C8 or C18, 5 µm particle size, 150 x 4.6 mm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | The solvent that carries the sample through the column. The ratio is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Detection | UV at ~210 nm | The ester carbonyl group allows for detection at low UV wavelengths. |

| Column Temperature | 25-30 °C | Maintained constant to ensure reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of thermally stable and volatile compounds such as this compound. nih.gov For purity assessment, a sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a long, thin column. The separation is based on the differential partitioning of the analytes between the carrier gas and a liquid or solid stationary phase coated on the column walls.

A capillary column with a non-polar or mid-polarity stationary phase, such as one containing dimethylpolysiloxane or a small percentage of cyanopropylphenyl, would be suitable for this analysis. ejbps.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and wide linear range. The retention time (the time it takes for the compound to pass through the column) is a characteristic property used for identification, while the peak area is used to determine the quantity and thus the purity of the compound.

Validation of Analytical Methodologies

Before an analytical method can be used for routine quality control, it must undergo a formal validation process to ensure it is suitable for its intended purpose. ich.orgfda.gov Method validation provides documented evidence that the procedure is accurate, precise, and reliable for the analysis of this compound. scielo.brresearchgate.net The key parameters evaluated during validation are defined by regulatory bodies and scientific guidelines. gavinpublishers.com

Table 3: Key Parameters for the Validation of an Analytical Method

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak should be well-resolved from other peaks, and its identity should be confirmed (e.g., by MS). |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically required for the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay, typically 80-120% of the target concentration. For impurity, from the reporting limit to 120% of the specification. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. | For drug products, recovery is often expected to be within 98-102%. gavinpublishers.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. | The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Usually determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Usually determined as a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for impurities. |

Specificity and Selectivity Studies

Specificity in analytical chemistry refers to the ability of a method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present. Selectivity is a comparative term that describes the degree to which a method can determine particular analytes in a complex mixture without interference from other components. gavinpublishers.com For this compound, this would involve demonstrating that the analytical signal is attributable solely to this compound and not to its precursors (e.g., 2-bromopropionic acid and octanol), degradation products, or other related substances.

In a typical GC-MS method, specificity is established by comparing the chromatograms of the analyte in a pure standard solution with those of samples containing potential interfering substances. The mass spectrum of the analyte provides a high degree of specificity, as the fragmentation pattern is a unique chemical fingerprint.

For instance, in a study on the related compound Methyl 2-bromopropionate, a selective GC-MS method was developed for its determination. The specificity of the method was confirmed by the absence of interfering peaks at the retention time of the analyte in the presence of other mass fragments. ejbps.com The quantification was based on a specific mass fragment (m/z 107) and a qualifier ion (m/z 87), which enhances the certainty of identification. ejbps.com A similar approach would be applicable to this compound, where specific mass fragments would be selected for its unique identification and quantification.

Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. nih.govreddit.com The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank), while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision. nih.govreddit.com

While specific LOD and LOQ values for this compound are not readily found in published literature, a sensitive headspace GC-MS method for the determination of related compounds, quantified as Methyl 2-bromopropionate, provides illustrative data. ejbps.com In this study, the LOD and LOQ were established, demonstrating the sensitivity of the analytical procedure.

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.004 |

| Limit of Quantification (LOQ) | 0.012 |

Data sourced from a study on Methyl 2-bromopropionate and is for illustrative purposes only. ejbps.com

The determination of these limits is crucial for trace analysis, for instance, when this compound might be an impurity or a low-level intermediate in a chemical process.

Precision and Reproducibility Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Reproducibility, a measure of precision, assesses the variability of results between different laboratories, analysts, or instruments.

The precision of an analytical method is typically evaluated at different levels, including repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

In the aforementioned study of a method for determining related compounds as Methyl 2-bromopropionate, the precision was evaluated through recovery studies. The average recovery was found to be in the range of 97.0% to 102.9%, indicating a high degree of accuracy and precision. ejbps.com

| Parameter | Value |

|---|---|

| Average Recovery | 97.0% - 102.9% |

Data sourced from a study on Methyl 2-bromopropionate and is for illustrative purposes only. ejbps.com

For this compound, a robust analytical method would require similar validation to ensure that the results are consistent and reliable over time and across different analytical settings.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Calculations

Electronic structure calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the reactivity and properties of Octyl 2-bromopropanoate (B1255678). researchgate.net These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. scielo.org.mx For molecules like Octyl 2-bromopropanoate, the presence of electronegative oxygen and bromine atoms significantly influences the charge distribution and the nature of these frontier orbitals. researchgate.net

Table 1: Calculated Electronic Properties of this compound Analogs

| Property | Method | Value | Significance |

|---|---|---|---|

| Gibbs Free Energy of Formation (ΔfG°) | Joback Method | -180.30 kJ/mol | Indicates spontaneity of formation |

| Enthalpy of Formation (ΔfH°gas) | Joback Method | -494.12 kJ/mol | Heat released or absorbed during formation |

| McGowan's Volume (McVol) | McGowan Calculation | 190.790 ml/mol | Characteristic volume of the molecule |

Data sourced from calculations on 2-Bromopropionic acid, octyl ester. chemeo.com

Conformational Analysis

The flexibility of the octyl chain and the rotational freedom around the ester and C-Br bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Studies on similar long-chain esters, such as octyl octanoate, suggest a preference for extended conformations in solution to minimize steric hindrance between the alkyl chains.

However, the steric bulk of the bromine atom and the octyl group can also lead to twisted, non-coplanar conformations. researchgate.net The ester group itself typically prefers a planar arrangement, but can adopt different orientations (s-cis vs. s-trans) around the C-O single bond, with the energetic difference between these conformers being relatively small. imperial.ac.uk These conformational preferences are crucial as they can impact the molecule's physical properties and its ability to interact with other molecules or surfaces.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. This is particularly relevant for understanding nucleophilic substitution reactions, where the bromide ion acts as a leaving group. nih.gov By modeling the reaction pathway, chemists can identify and characterize the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For a typical S_N2 reaction, modeling would depict the nucleophile's approach to the carbon atom bearing the bromine, leading to a transition state where the new bond is partially formed and the C-Br bond is partially broken. mdpi.com Quantum chemical calculations can determine the geometry and energy of this transition state. mdpi.comnih.gov In some cases, the reaction may proceed through intermediates, such as ion pairs, which can also be identified and characterized through these computational methods. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Beyond just mapping the pathway, quantum chemical calculations provide deep mechanistic insights into why a reaction proceeds in a certain way. By analyzing the electronic structure at various points along the reaction coordinate, researchers can understand the flow of electrons during bond formation and cleavage. nih.gov

For this compound, a key area of investigation is the mechanism of nucleophilic substitution. Calculations can help determine whether the reaction proceeds via a concerted S_N2 mechanism or a stepwise S_N1-like mechanism. diva-portal.org Density functional theory (DFT) is a common method used to explore these mechanisms, allowing for the decomposition of interaction energies to understand the forces driving the reaction. nih.gov These studies can reveal how the solvent, the nature of the nucleophile, and the structure of the ester itself influence the reaction mechanism. nih.govdiva-portal.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time, providing insights into bulk properties and intermolecular interactions. For this compound, MD simulations can model how molecules interact with each other in a liquid state or how they adsorb onto a surface. mdpi.comresearchgate.net

These simulations can calculate important parameters such as binding energies and adsorption energies. mdpi.comtechscience.com For example, MD has been used to study the adsorption of long-chain esters onto metal surfaces, revealing that the ester group enhances the interaction and helps form a stable adsorption layer. mdpi.com Similarly, simulations can elucidate how the long alkyl chain of this compound influences properties like viscosity and miscibility through intermolecular friction and chain entanglement. acs.org This information is vital for applications where the compound's interactions with its environment are critical.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromopropionic acid, octyl ester |

| Octyl octanoate |

| Octyl ester benzoate |

| 2-oxo-1,2-diphenylethyl-2-bromopropanoate |

| 2-Bromopropionic acid |

| Ethyl 2-bromopropionate |

| Propionic acid |

| Thionyl chloride |

| Bromine |

| 2-bromopropionyl chloride |

| Octanol (B41247) |

| β-bromoacrylic acid |

| Methyl 2-bromopropanoate |

| Ethyl 2-bromopropanoate |

Environmental Fate and Degradation Mechanisms: Academic Perspectives

Pathways of Biotic Degradation in Environmental Compartments

Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms. medcraveonline.com This process, also known as biotransformation, is a key mechanism for the environmental breakdown of many organic compounds. medcraveonline.com The structural characteristics of octyl 2-bromopropanoate (B1255678), namely its ester linkage and alkyl chain, are susceptible to microbial attack.

The primary enzymatic pathway for the initial degradation of octyl 2-bromopropanoate is the hydrolysis of its ester bond, catalyzed by enzymes such as lipases and esterases. frontiersin.org These enzymes are widespread in microorganisms and facilitate the cleavage of ester linkages. frontiersin.org

Research has shown that lipases can effectively catalyze reactions involving alkyl 2-bromopropanoates. For instance, immobilized lipases like Candida antarctica lipase (B570770) B are used to catalyze the transesterification of this compound in organic solvents. vulcanchem.comscience.gov Similarly, the lipase from Candida rugosa has been studied for its enantioselective hydrolysis of related compounds like 2-bromopropionic acid methyl ester, indicating the susceptibility of the 2-bromo-ester structure to enzymatic action. researchgate.net The enzymatic degradation process involves the adsorption of the enzyme onto the substrate surface, followed by the hydrolytic cleavage of the ester bond. frontiersin.org This initial step breaks down the molecule into smaller, more water-soluble components. evitachem.com

Table 1: Enzymatic Reactions Involving this compound and Related Esters

| Enzyme/Catalyst | Substrate | Reaction Type | Products | Reference |

|---|---|---|---|---|

| Immobilized Lipases (e.g., Candida antarctica lipase B) | This compound | Transesterification | Ethyl 2-bromopropanoate, Octanol (B41247) (in presence of ethanol) | vulcanchem.comscience.gov |

| Lipase from Candida rugosa | 2-bromopropionic acid methyl ester | Hydrolysis | (S)-2-bromopropionic acid, Methanol (B129727) | researchgate.net |

| General Esterases/Lipases | This compound | Hydrolysis | Octanol, 2-Bromopropanoic acid | frontiersin.orgevitachem.com |

Microbial transformation utilizes the metabolic pathways of microorganisms like bacteria and fungi to alter the structure of organic compounds. medcraveonline.com While specific microbial transformation studies focused solely on this compound are not extensively detailed in the reviewed literature, the degradation of structurally analogous compounds provides significant insight into potential pathways.

The degradation of compounds with n-octyl chains has been observed in several studies. For example, research on the degradation of 1-octylpyrrolidin-2-one (B1229347) (NOP) by river water and soil bacteria showed that the process was initiated by bacteria from the genus Phenylobacterium. utb.cznih.gov These bacteria are capable of utilizing the octane (B31449) moiety, cleaving the octyl chain and oxidizing the terminal carbon. utb.cznih.gov This suggests a similar mechanism could occur for this compound, where soil and water microorganisms first attack the long alkyl chain.

The general process of microbial degradation of such compounds can proceed aerobically or anaerobically. frontiersin.org Aerobic degradation often involves the oxidation of the alkyl chain, potentially leading to a stepwise shortening of the carbon chain, a process known as β-oxidation. Anaerobic degradation of hydrocarbons involves different enzymatic strategies, such as the addition to fumarate (B1241708) by alkylsuccinate synthases, but these are typically studied for alkanes and aromatic hydrocarbons. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as reactions with water (hydrolysis) or light (photolysis). These mechanisms are crucial for the transformation of chemicals in environmental compartments where microbial activity may be limited.

Photolysis is the degradation of a molecule caused by the absorption of light energy. While it is a known degradation pathway for some organic compounds, specific photolysis studies on this compound are not prominent in the available academic literature. However, related chemical structures containing bromo-ester groups may undergo photolytic decomposition. dur.ac.uk The stability of a similar compound, 1-octylpyrrolidin-2-one, to photolytic degradation in water and soil has been noted, suggesting that the octyl chain itself may not be the primary site of photolytic attack under typical environmental conditions. utb.cz

Hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. libretexts.org this compound can undergo hydrolysis, where the ester linkage is cleaved by a reaction with water, yielding an alcohol and a carboxylic acid. evitachem.com This reaction can be catalyzed by acids or bases. libretexts.org